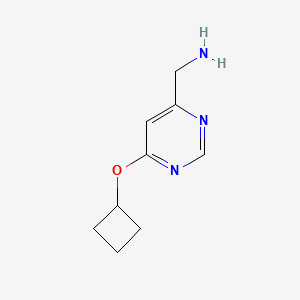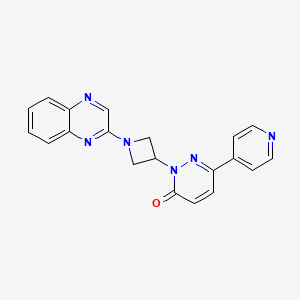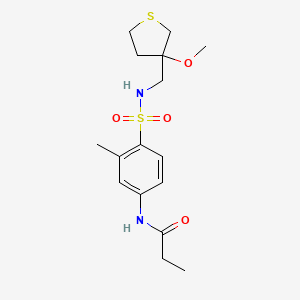
(6-Cyclobutoxypyrimidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Cyclobutoxypyrimidin-4-yl)methanamine, or CBPM, is a synthetic compound used for a variety of scientific research applications. It is a member of a class of compounds known as heterocyclic amines. CBPM is a small molecule that can be used to study a range of biochemical and physiological processes. It is particularly useful for studying the effects of drugs on the body, as it can be used to mimic the effects of certain drugs. Additionally, CBPM has been used in a variety of laboratory experiments to study the effects of various compounds on cells.
Wissenschaftliche Forschungsanwendungen
Bone Disorder Treatment
(6-Cyclobutoxypyrimidin-4-yl)methanamine has been identified in a high-throughput screening campaign for small molecules to treat bone disorders. It targets the Wnt beta-catenin cellular messaging system. In vitro optimization led to the discovery of a compound with excellent pharmacokinetic properties, showing a dose-dependent increase in trabecular bone formation in rats (Pelletier et al., 2009).
Antiviral Activity
Some derivatives of (6-Cyclobutoxypyrimidin-4-yl)methanamine have been synthesized and evaluated for antiviral activity against a range of viruses including influenza A, parainfluenza, and RSV. Certain compounds inhibited the cytopathicity of the influenza A virus significantly more than standard drugs and were specific to influenza A virus agents (Kolocouris et al., 1994).
Antiretroviral Activity
Related compounds to (6-Cyclobutoxypyrimidin-4-yl)methanamine have been studied for their antiretroviral activity. Some derivatives exhibited marked inhibition of retrovirus replication in cell culture, with certain derivatives showing potent inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Antitumor Activity
A series of derivatives of (6-Cyclobutoxypyrimidin-4-yl)methanamine, including ferrocene-containing derivatives, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, such as leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).
Synthesis of Important Intermediates
The compound has been used in the synthesis of important intermediates such as 4,6-Dichloro-2-methylpyrimidine, a key intermediate in producing synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012).
Enhancement of Dopamine-Stimulated Activity
In studies involving rat brain, (6-Cyclobutoxypyrimidin-4-yl)methanamine and related compounds were found to enhance dopamine-stimulated adenylate cyclase activity after lesions in the substantia nigra, suggesting a role in dopamine receptor supersensitivity (Mishra et al., 1974).
Serotonin 5-HT1A Receptor Agonists
Certain derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, with potential as antidepressant drug candidates due to their robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
P2X7 Antagonist for Mood Disorders
Some derivatives of (6-Cyclobutoxypyrimidin-4-yl)methanamine have been identified as P2X7 antagonists and have shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Eigenschaften
IUPAC Name |
(6-cyclobutyloxypyrimidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-5-7-4-9(12-6-11-7)13-8-2-1-3-8/h4,6,8H,1-3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKAAZQIZQKWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyclobutoxypyrimidin-4-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)



![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)
![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)
![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)